Formamide, N,N-bis(2-chloroethyl)-
Description
Formamide, N,N-bis(2-chloroethyl)- is a nitrogen mustard derivative characterized by a formamide (CONH₂) backbone substituted with two 2-chloroethyl groups. This structure confers alkylating properties, enabling the compound to form covalent bonds with DNA, RNA, and proteins, leading to cytotoxic effects. These analogs share the bis(2-chloroethyl)amine moiety, a hallmark of alkylating agents used in chemotherapy.
The formamide group in this compound may influence its pharmacokinetics, such as solubility and metabolic stability, compared to amine- or phosphoramidate-based mustards. This structural nuance could modulate its reactivity and therapeutic index, making it a candidate for targeted drug development.
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2NO/c6-1-3-8(5-9)4-2-7/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTKECVLVPVNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189594 | |
| Record name | Formamide, N,N-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36024-66-5 | |
| Record name | Formamide, N,N-bis(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036024665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N,N-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Synthesis from N,N-bis(2-chloroethyl)amine Derivatives
One primary route to synthesize Formamide, N,N-bis(2-chloroethyl)- involves the use of N,N-bis(2-chloroethyl)amine or its hydrochloride salt as a key intermediate. The preparation typically follows nucleophilic substitution and controlled reaction conditions to introduce the formamide moiety.
- Starting Materials: N,N-bis(2-chloroethyl)amine hydrochloride, formamide or formylating agents.
- Reaction Medium: Often conducted in inert aprotic solvents to avoid hydrolysis side reactions.
- Temperature Control: Low temperatures (around 0 to 5°C) are maintained to prevent decomposition and side reactions.
- Purification: The product is purified by distillation or recrystallization to achieve high purity.
This method aligns with the synthesis of related nitrogen mustard compounds, where the chloroethyl groups are preserved while introducing functional groups such as formamide.
Cyclization and Functionalization via Phosphorous Oxychloride Reaction (Indirect Route)
A more complex synthetic pathway involves the reaction of phosphorous oxychloride with N,N-bis(2-chloroethyl)amine hydrochloride and other amine derivatives to form cyclic intermediates, which can be further transformed into functionalized formamide derivatives.
- Key Reaction: Phosphorous oxychloride reacts with N,N-bis(2-chloroethyl)amine hydrochloride in an inert aprotic solvent under controlled low temperatures (-15 to -10°C).
- Auxiliary Base Addition: Stepwise addition of auxiliary bases neutralizes hydrochloric acid released during the reaction.
- Temperature Gradients: Reaction temperature is gradually increased from -7 to 40°C to complete cyclization and substitution.
- Outcome: Formation of cyclic oxazaphosphorinane intermediates, which can be further manipulated to yield formamide-containing compounds.
Though this method is more commonly associated with cyclophosphamide synthesis, the underlying chemistry provides insights into the controlled functionalization of bis(2-chloroethyl)amine derivatives, which can be adapted for formamide synthesis.
Alkylation of Protected Nucleosides with N,N-bis(2-chloroethyl)amine Derivatives
In advanced synthetic chemistry, particularly in oligonucleotide modification, N,N-bis(2-chloroethyl)amine hydrochloride is used to alkylate protected nucleosides, introducing formamide functionalities as part of the synthesis of nitrogen mustard-modified nucleotides.
- Procedure: Protected nucleosides are reacted with N,N-bis(2-chloroethyl)amine hydrochloride in solvents such as trifluoroethanol at ambient temperature.
- Post-Reaction Processing: The reaction mixture is treated with methanolic sodium hydroxide and neutralized with acetic acid to isolate formamide-modified intermediates.
- Further Steps: Removal of protecting groups and phosphitylation yields phosphoramidite reagents containing the formamide moiety.
This approach demonstrates the utility of N,N-bis(2-chloroethyl)amine in introducing formamide groups in complex organic molecules under mild conditions.
Comparative Table of Preparation Methods
| Preparation Method | Starting Materials | Reaction Conditions | Key Features | Purification Techniques |
|---|---|---|---|---|
| Direct formylation of N,N-bis(2-chloroethyl)amine | N,N-bis(2-chloroethyl)amine hydrochloride, formamide | Low temperature (0-5°C), aqueous or aprotic solvent | Simple substitution, controlled temperature | Distillation, recrystallization |
| Cyclization via phosphorous oxychloride | N,N-bis(2-chloroethyl)amine hydrochloride, POCl3, amines | -15 to 40°C, inert aprotic solvent, stepwise base addition | Formation of cyclic intermediates, complex control | Extraction, crystallization |
| Alkylation of protected nucleosides | Protected nucleosides, N,N-bis(2-chloroethyl)amine hydrochloride | Ambient temperature, trifluoroethanol solvent | Site-specific alkylation, mild conditions | Chromatography, neutralization |
Chemical Reactions Analysis
Types of Reactions
Formamide, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N,N-bis(2-aminoethyl)formamide .
Scientific Research Applications
Formamide, N,N-bis(2-chloroethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Formamide, N,N-bis(2-chloroethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
Nitrogen Mustards with Phosphoramidate Backbones
Example : N,N-bis(2-chloroethyl)phosphorodiamidic acid (cyclophosphamide metabolite)
- Structure : Phosphorodiamidic acid core with bis(2-chloroethyl) groups.
- Mechanism : Prodrug activation via hepatic cytochrome P450 enzymes generates 4-hydroxycyclophosphamide, which decomposes into phosphoramide mustard and acrolein. The former alkylates DNA, while the latter causes hemorrhagic cystitis .
- Activity : High specificity due to selective activation in tumor cells; therapeutic index wider than plain mustards like HN2 .
- Comparison: Unlike Formamide, N,N-bis(2-chloroethyl)-, phosphoramidate mustards require metabolic activation, reducing systemic toxicity.
Steroidal Esters of Bis(2-chloroethyl)amino Aromatic Acids
Example: p-[N,N-bis(2-chloroethyl)amino]phenylacetic acid esters of aza-homo-hecogenin
- Structure: Steroid backbone conjugated to a bis(2-chloroethyl)amino phenylacetic acid group.
- Mechanism: Alkylation coupled with steroidal modulation of cell membrane permeability enhances DNA cross-linking. Lactam modifications (e.g., -NHCO-) in aza-homo-hecogenin esters improve antileukemic activity by 30–50% compared to non-lactam analogs .
- Activity: Significant inhibition of L1210 leukemia and Lewis Lung Carcinoma (LLC) in vivo, with IC₅₀ values < 1 µM .
- Comparison : The steroidal carrier enhances tumor targeting, whereas Formamide, N,N-bis(2-chloroethyl)- lacks such a delivery system. However, the formamide group may offer synthetic versatility for conjugating targeting moieties.
Nitrosourea Derivatives
Example : N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU)
Metal Complexes with Bis(2-chloroethyl)amine Ligands
Example : Ruthenium(II) complexes with N,N-bis(2-chloroethyl)aniline units
- Structure : Metal center coordinated to bis(2-chloroethyl)aniline ligands.
- Mechanism : Alkylation synergizes with metal-induced redox cycling. Electron density at the N atom (δ = 3.96–4.01 ppm in ¹H NMR) influences reactivity; Ru complexes show higher activity than Fe analogs .
- Activity: IC₅₀ values in the nanomolar range for cisplatin-resistant cell lines.
- Comparison : The formamide variant’s lack of a metal center may limit redox-mediated mechanisms but simplify synthesis and reduce metal-associated toxicity.
Energetic Plasticizers and Polymers
Example : N,N-bis(2-chloroethyl)nitramide
- Structure : Nitramide backbone with bis(2-chloroethyl) groups.
- Application : Precursor for azidonitramines (e.g., N,N-bis(2-azidoethyl)nitramide) used in explosives. Synthesized via azidation (80–95% yield) under phase-transfer catalysis .
Data Tables
Table 1: Anticancer Activity of Selected Bis(2-chloroethyl) Compounds
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Formamide, N,N-bis(2-chloroethyl)- to improve yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (e.g., maintaining 0–5°C during exothermic steps), solvent selection (e.g., anhydrous dichloromethane for moisture-sensitive intermediates), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) enhances purity. Monitoring by TLC or HPLC ensures reaction completion .
Q. What analytical techniques are critical for characterizing Formamide, N,N-bis(2-chloroethyl)-?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., chloroethyl groups at δ 3.5–3.7 ppm for CH₂Cl) and confirms structure .
- LC-MS (ESI) : Validates molecular weight and detects impurities (e.g., unreacted precursors) .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, Cl) .
Q. What is the primary mechanism of alkylation by Formamide, N,N-bis(2-chloroethyl)- in biological systems?
- Methodological Answer : The compound acts as a bifunctional alkylating agent, where the chloroethyl groups form reactive aziridinium intermediates. These crosslink DNA at guanine N7 positions, disrupting replication. In vitro studies use plasmid DNA cleavage assays or comet assays to quantify crosslinking efficiency, while kinetic studies (pH 7.4, 37°C) simulate physiological conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported alkylation efficiencies across studies?
- Methodological Answer : Discrepancies may arise from variables like pH (e.g., higher alkylation rates in acidic microenvironments), temperature (e.g., 25°C vs. 37°C), or competing hydrolysis. Controlled comparative studies using standardized buffers (e.g., PBS vs. Tris-HCl) and quantifying residual chloride ions (via ion chromatography) can isolate contributing factors .
Q. Why do in vitro toxicity models for Formamide, N,N-bis(2-chloroethyl)- often conflict with in vivo results?
- Methodological Answer : In vivo bioactivation (e.g., hepatic cytochrome P450 enzymes converting prodrugs to active metabolites) may enhance toxicity, while in vitro models lack metabolic pathways. Co-administering metabolic inhibitors (e.g., 1-aminobenzotriazole) in animal studies or using liver microsomes in vitro can bridge this gap .
Q. How does the stability of Formamide, N,N-bis(2-chloroethyl)- vary under different storage conditions?
- Methodological Answer : Stability is pH- and temperature-dependent. Accelerated degradation studies (40°C, 75% humidity) show hydrolysis to formamide derivatives. Storage recommendations:
- Short-term : –20°C in anhydrous DMSO.
- Long-term : Under argon in amber vials (–80°C) to prevent light/oxygen degradation .
Q. What structural analogs of Formamide, N,N-bis(2-chloroethyl)- are used to study structure-activity relationships (SAR)?
- Methodological Answer : Analogs like O-(3-butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (enhanced alkylation via phosphoramide group) or deuterated variants (for metabolic tracing) are synthesized. SAR studies compare IC₅₀ values in cytotoxicity assays (e.g., MTT on HeLa cells) and DNA binding affinities (surface plasmon resonance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
